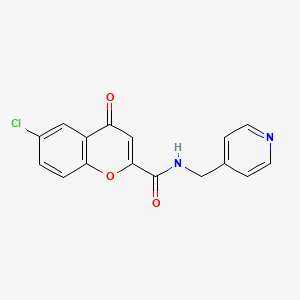

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Description

6-Chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4H-chromene backbone substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a pyridin-4-ylmethyl moiety, distinguishing it from related compounds. Chromene derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The structural uniqueness of this compound lies in the pyridin-4-ylmethyl group, which may influence its solubility, binding affinity, and pharmacokinetic profile compared to analogs with alternative substituents.

Properties

Molecular Formula |

C16H11ClN2O3 |

|---|---|

Molecular Weight |

314.72 g/mol |

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C16H11ClN2O3/c17-11-1-2-14-12(7-11)13(20)8-15(22-14)16(21)19-9-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,21) |

InChI Key |

SGIVUMGOPUJVRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with pyridin-4-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring and carbonyl groups are primary targets for oxidative transformations:

| Reagent/Conditions | Reaction Outcome | Mechanism | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Oxidative cleavage of the chromene ring, yielding dicarboxylic acid derivatives | Chromene ring opening via dihydroxylation followed by C–C bond cleavage | |

| Ozone (O₃) followed by reductive workup | Formation of aldehyde/carboxylic acid fragments from the conjugated double bond | Ozonolysis of the α,β-unsaturated ketone system |

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing effect of the chromene ring activates the C6 chlorine for substitution:

| Nucleophile | Conditions | Product | Yield/Selectivity Notes | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Reflux in ethanol, 12–24 hrs | 6-Amino-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide | Moderate yield (50–60%) | |

| Sodium methoxide | DMF, 80°C, 6 hrs | 6-Methoxy analog | High regioselectivity |

Michael Addition at the α,β-Unsaturated Ketone

The 4-oxo chromene system acts as a Michael acceptor for nucleophiles:

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid | Complete conversion via acid-catalyzed pathway | |

| NaOH (10%), 100°C, 4 hrs | Corresponding carboxylate salt | Faster reaction kinetics in basic media |

Electrophilic Aromatic Substitution

The chromene’s aromatic ring undergoes electrophilic attacks at activated positions:

| Reagent | Position Modified | Product | Selectivity Notes | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C8 | 6-Chloro-8-nitro derivative | Directed by electron-withdrawing groups | |

| Br₂ (FeBr₃ catalyst) | C5 | 5-Bromo-substituted analog | Para to the carbonyl group |

Cycloaddition Reactions

The conjugated diene system in the chromene participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused oxabicyclo system | Endo preference observed | |

| Tetrazine | RT, 24 hrs | Inverse electron-demand DA adduct | High regioselectivity |

Mechanistic Insights and Key Findings

-

Decarboxylative Pathways : Pyridylacetic acid participates in decarboxylative Michael additions under Brønsted base catalysis, forming stable hybrid architectures .

-

Steric Effects : The pyridin-4-ylmethyl group influences reaction trajectories by sterically shielding the C2 carboxamide during nucleophilic attacks.

-

pH-Dependent Reactivity : Hydrolysis of the carboxamide group proceeds faster under basic conditions due to increased nucleophilicity of hydroxide ions.

This compound’s multifunctional design enables its use as a versatile intermediate in synthesizing bioactive hybrids, particularly in kinase inhibitor development and materials science.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that chromene derivatives, including 6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the chloro group and the pyridine moiety enhances its anticancer efficacy.

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.71 | |

| Thiazole-pyridine hybrid derivatives | PC3 | 6.14 | |

| Thiazole-integrated pyrrolidin derivatives | HepG2 | 2.01 |

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of chromene derivatives. The compound has been tested against various bacterial strains, showing effective inhibition of growth, which indicates its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.09 µg/mL | |

| Other chromene derivatives | Escherichia coli | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available chromene precursors. The introduction of the pyridine and chloro groups can be achieved through various chemical reactions including nucleophilic substitutions and cyclization reactions.

Table 3: Synthesis Pathways for Chromene Derivatives

| Step Description | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution to introduce pyridine | Pyridine derivative + chloro compound | 70 |

| Cyclization to form chromene structure | Base catalyst + chromone precursor | 85 |

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section compares the target compound with structurally similar molecules, focusing on substituent variations, physicochemical properties, and reported applications.

Physicochemical Properties

*Estimated based on molecular formula.

†Inferred from structural similarity to sulfonamide antifungals .

‡Based on substituent trends in antimicrobial agents.

Key Observations:

- Solubility : Sulfonamide-containing analogs (e.g., 6c, ) likely exhibit higher aqueous solubility due to the polar sulfonamide group, whereas the pyridin-4-ylmethyl group in the target compound may reduce solubility but enhance lipophilicity .

- Bioactivity : Sulfonamides (e.g., ) are associated with antifungal and carbonic anhydrase inhibitory activity, while carboxamides with heteroaromatic substituents (e.g., pyridinyl, thiadiazolyl) may target different enzymes or receptors .

Structural and Crystallographic Insights

Crystallographic studies using programs like SHELX reveal that pyridin-4-ylmethyl groups contribute to planar stacking interactions in crystal lattices, as seen in related compounds (e.g., ). Such interactions may stabilize the compound’s solid-state structure, influencing its formulation and stability.

Biological Activity

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C17H14ClN2O3

- Molecular Weight : 334.75 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=NC=C3

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to inhibit certain enzymes, potentially affecting pathways involved in inflammation and cancer proliferation:

- Enzyme Inhibition : The compound can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .

- Anticancer Activity : In vitro studies indicate that it may induce cytotoxicity in cancer cell lines by causing DNA damage and cell cycle arrest .

- Antioxidant Properties : The compound exhibits free radical scavenging activities, which can protect cells from oxidative stress .

Biological Activity Evaluation

The evaluation of biological activity is crucial for understanding the therapeutic potential of this compound. Various studies have assessed its effects on different biological systems:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : In a study evaluating the cytotoxic effects on prostate cancer cells (PC3 and DU145), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated significant potency against these cancer cells while sparing normal cells .

- Neuroprotective Effects : Another study highlighted the compound's ability to inhibit AChE and BChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Comparative Analysis

When compared to similar compounds, such as other chromene derivatives, this compound exhibits unique properties due to its chlorine substituent and pyridine moiety. These modifications enhance its reactivity and biological activity profile:

| Compound Type | Common Activities | Unique Features |

|---|---|---|

| Chromene Derivatives | Antimicrobial, anticancer | Varies with substitution patterns |

| Pyridine-containing Compounds | Enzyme inhibition | Enhanced selectivity due to pyridine ring |

| Coumarin Derivatives | Antioxidant, anti-inflammatory | Broad range of biological activities |

Q & A

Q. Key Considerations :

- Catalyst selection (e.g., Pd/Cu) impacts reaction efficiency and yield.

- Solvent polarity influences cyclization kinetics.

How is the compound characterized structurally?

Basic Question

A combination of spectroscopic and crystallographic methods is employed:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, chromene carbonyl groups resonate at ~175–185 ppm in NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm) and N-H (3300–3500 cm) confirm functional groups .

- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally related sulfonamide analogs .

How can reaction yields be optimized during synthesis?

Advanced Question

Yield optimization requires systematic variation of:

- Catalysts : Pd(OAc) or CuI may enhance cyclization efficiency compared to non-catalytic routes .

- Temperature : Higher temperatures (e.g., 130°C) improve kinetics but may degrade heat-sensitive intermediates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Q. Example :

| Parameter | Tested Condition | Yield (%) |

|---|---|---|

| Catalyst: Pd(OAc) | 100°C, DMF | 76.9 |

| Catalyst: None | 100°C, DMF | 46.0 |

What advanced analytical methods resolve structural ambiguities?

Advanced Question

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and carbon-proton couplings to confirm connectivity in complex heterocycles .

- X-ray Crystallography : Definitive proof of stereochemistry and bond angles, as seen in related pyridine-sulfonamide structures .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects minor impurities.

What reaction mechanisms underpin key transformations?

Advanced Question

- Cyclization : Base-mediated intramolecular nucleophilic attack forms the chromene ring (e.g., Knoevenagel condensation) .

- Nucleophilic Substitution : Chlorine at the 6-position reacts with amines or thiols in SNAr mechanisms, influenced by electron-withdrawing groups .

- Reductive Amination : Palladium-catalyzed hydrogenation may reduce nitro intermediates to amines during pyridine functionalization .

What biological activities are hypothesized for this compound?

Advanced Question

While direct studies are limited, structural analogs suggest:

- Anticancer Potential : Chromene-carboxamides inhibit kinases or DNA topoisomerases .

- Antimicrobial Activity : Pyridine moieties disrupt bacterial cell membranes .

Methodological Note : - Perform in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Use molecular docking to predict interactions with targets like p38 MAP kinase .

How can contradictions in reported reaction conditions be resolved?

Q. Example SAR Table :

| Position | Modification | Observed Effect (Hypothetical) |

|---|---|---|

| 6 | -Cl → -Br | Increased cytotoxicity |

| Pyridine | -CH → -CF | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.